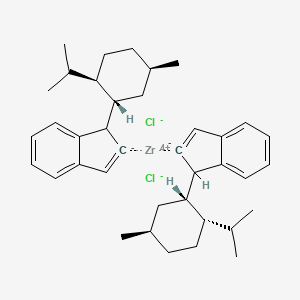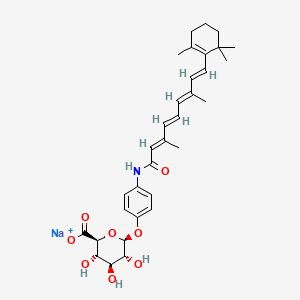
(S)-Praziquantel-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Praziquantel-d11 is a deuterated form of (S)-Praziquantel, a widely used anthelmintic drug. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s stability and metabolic profile. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of Praziquantel.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Praziquantel-d11 involves the incorporation of deuterium atoms into the Praziquantel molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent.
Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Employing techniques such as chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Praziquantel-d11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Forms: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
(S)-Praziquantel-d11 has a wide range of scientific research applications, including:
Pharmacokinetics and Pharmacodynamics: Studying the absorption, distribution, metabolism, and excretion of Praziquantel.
Metabolic Stability: Investigating the metabolic stability and degradation pathways of Praziquantel.
Drug Development: Assisting in the development of new anthelmintic drugs by providing insights into the drug’s mechanism of action.
Biological Studies: Exploring the biological effects of Praziquantel on various parasites and organisms.
Mechanism of Action
The mechanism of action of (S)-Praziquantel-d11 involves its interaction with the parasite’s cellular membranes, leading to increased permeability and subsequent paralysis and death of the parasite. The molecular targets include:
Calcium Channels: The compound disrupts calcium ion homeostasis, leading to muscle contraction and paralysis.
Membrane Integrity: It affects the integrity of the parasite’s cellular membranes, causing leakage of cellular contents.
Comparison with Similar Compounds
Similar Compounds
Praziquantel: The non-deuterated form of (S)-Praziquantel-d11.
Oxamniquine: Another anthelmintic drug used to treat schistosomiasis.
Metrifonate: An organophosphate compound used as an anthelmintic.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which enhance its metabolic stability and provide a valuable tool for studying the pharmacokinetics and pharmacodynamics of Praziquantel. This makes it a crucial compound in drug development and research.
Properties
Molecular Formula |
C19H24N2O2 |
|---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
(11bS)-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/t17-/m1/s1/i1D2,2D2,3D2,7D2,8D2,15D |
InChI Key |
FSVJFNAIGNNGKK-NZPSFNRESA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)N2C[C@@H]3C4=CC=CC=C4CCN3C(=O)C2)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-[(2Z)-2-[1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethylidene]hydrazinyl]propyl]pyrrole-2,5-dione](/img/structure/B11927933.png)
![Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II)chloride](/img/structure/B11927935.png)



![N-Benzyl-N-[(R)-2-hydroxypropyl][(S)-2-aminopropanamide]](/img/structure/B11927965.png)



![nonyl 10-[(10-heptadecan-9-yloxy-10-oxodecyl)-(2-hydroxyethyl)amino]decanoate](/img/structure/B11928008.png)
![3H,3'H-5,5'-Bibenzo[d][1,2,3]triazole](/img/structure/B11928014.png)


